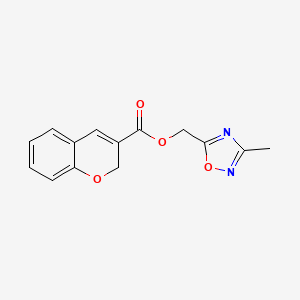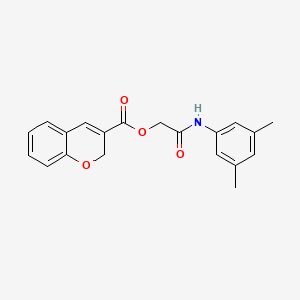![molecular formula C11H20N2O4 B12949032 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12949032.png)
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the azetidine ring. One common method is the [3+2] cycloaddition reaction, which involves the reaction of an azetidine precursor with a suitable dipolarophile . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, potentially interacting with enzymes, receptors, or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: Similar structure but with a piperidine ring instead of an azetidine ring.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Contains a selenazole ring in addition to the azetidine ring.
Uniqueness
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The presence of the Boc group allows for selective protection and deprotection, facilitating its use in complex synthetic pathways.
Propiedades
Fórmula molecular |
C11H20N2O4 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) |
Clave InChI |
RLVGYLYSDLDRAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


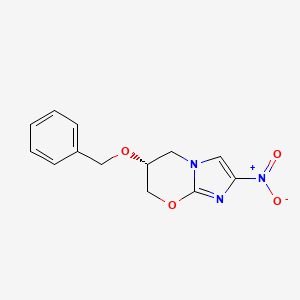
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)

![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)



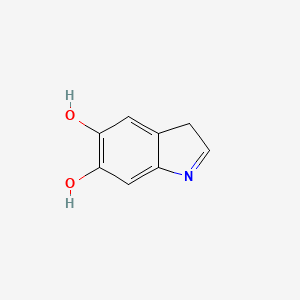
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
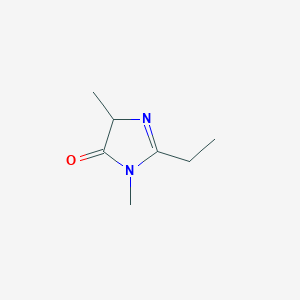
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
